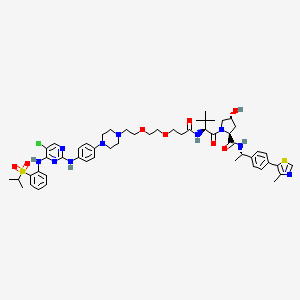

FMF-06-098-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C53H69ClN10O8S2 |

|---|---|

分子量 |

1073.8 g/mol |

IUPAC名 |

(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H69ClN10O8S2/c1-34(2)74(69,70)45-11-9-8-10-43(45)59-49-42(54)31-55-52(61-49)58-39-16-18-40(19-17-39)63-23-21-62(22-24-63)25-27-72-29-28-71-26-20-46(66)60-48(53(5,6)7)51(68)64-32-41(65)30-44(64)50(67)57-35(3)37-12-14-38(15-13-37)47-36(4)56-33-73-47/h8-19,31,33-35,41,44,48,65H,20-30,32H2,1-7H3,(H,57,67)(H,60,66)(H2,55,58,59,61)/t35-,41+,44-,48+/m0/s1 |

InChIキー |

KRCGDZOGRHISNJ-NQGAHEFWSA-N |

異性体SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl)O |

正規SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl)O |

製品の起源 |

United States |

Foundational & Exploratory

FMF-06-098-1: A Multi-Target PROTAC Kinase Degrader

Disclaimer: As of late 2025, there is a notable absence of peer-reviewed scientific literature and patent filings that specifically characterize the synthesis, biological activity, and mechanism of action of FMF-06-098-1. The information presented herein is aggregated from publicly available data from commercial suppliers and extrapolated from the established principles of PROTAC (Proteolysis Targeting Chimera) technology. The extensive list of kinase targets attributed to this compound has not been independently verified in published research.

Executive Summary

This compound is described as a multi-target PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of a wide array of protein kinases. As a heterobifunctional molecule, it is composed of three key components: a promiscuous kinase-binding ligand (designated as HY-169396), a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase (HY-112078). By simultaneously engaging a target kinase and the VHL E3 ligase, this compound is engineered to trigger the ubiquitination and subsequent proteasomal degradation of its kinase targets, offering a powerful tool for studying the effects of multi-kinase depletion.

Core Mechanism of Action: PROTAC-Mediated Degradation

The fundamental mechanism of action for this compound follows the established paradigm for PROTACs. This process can be broken down into a catalytic cycle:

-

Ternary Complex Formation: this compound first binds to a target kinase via its multi-kinase inhibitor moiety and to the VHL E3 ligase via its VHL ligand moiety. This results in the formation of a temporary ternary complex (Target Kinase–this compound–VHL E3 Ligase).

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target kinase. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated kinase is now marked as a substrate for the 26S proteasome. The proteasome recognizes the polyubiquitin tag, unfolds the target kinase, and degrades it into small peptides.

-

Recycling of this compound: Following the degradation of the target protein, this compound is released and can proceed to bind to another target kinase and E3 ligase, thus acting catalytically.

Components of this compound

-

Target Protein Ligand (HY-169396): This component is described as a multi-target kinase inhibitor. Its broad specificity is the basis for the extensive list of kinases that this compound is purported to degrade. The lack of published data on HY-169396 prevents a detailed analysis of its binding affinities and kinase selectivity profile.

-

VHL Ligand (HY-112078): This is a derivative of the well-characterized (S,R,S)-AHPC-Me, a small molecule that binds with high affinity to the von Hippel-Lindau E3 ubiquitin ligase. Its role is to recruit the cellular degradation machinery.

-

Linker: The linker physically connects the kinase-binding moiety to the VHL ligand. The composition and length of the linker are critical for the stability and efficacy of the resulting ternary complex.

Putative Kinase Target Profile

Commercial suppliers list a wide range of kinases that are reportedly degraded by this compound. It is important to reiterate that this data has not been published in peer-reviewed literature and should be treated as preliminary. The list includes kinases from various families that are involved in numerous critical signaling pathways.

Table 1: Purported Kinase Targets of this compound (Unverified)

| Kinase Family | Representative Targets | Associated Signaling Pathways |

|---|---|---|

| Cyclin-Dependent Kinases (CDK) | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9, CDK12, CDK13 | Cell Cycle Regulation, Transcription |

| Aurora Kinases | AURKA, AURKB | Mitosis, Cell Division |

| Mitogen-Activated Protein Kinases (MAPK) | MAPK6, MAPK7, MAP4K2, MAP4K3 | Cellular Proliferation, Differentiation, Apoptosis |

| Fibroblast Growth Factor Receptors (FGFR) | FGFR1 | Angiogenesis, Cell Growth, Migration |

| ABL Tyrosine Kinase | ABL2 | Cell Proliferation, Migration |

| And many others... | AAK1, BUB1B, CDC7, CHEK1, GAK, IRAK4, ITK, etc. | Diverse Cellular Processes |

Anticipated Signaling Pathway Perturbations

Given the broad-spectrum nature of its putative targets, treatment with this compound would be expected to have profound and widespread effects on cellular signaling. The degradation of multiple CDKs would likely lead to cell cycle arrest. Inhibition of Aurora kinases would disrupt mitosis. The simultaneous degradation of kinases across multiple signaling cascades (e.g., MAPK, FGFR) would likely result in potent anti-proliferative and pro-apoptotic effects in cancer cell lines.

Experimental Protocols (Hypothetical)

Without published literature, specific experimental protocols for this compound cannot be provided. However, a general workflow for characterizing a novel multi-kinase degrader would include the following:

6.1 In Vitro Kinase Binding Assays

-

Protocol: Utilize a competitive binding assay (e.g., KINOMEscan™) where this compound or its kinase-binding moiety (HY-169396) is screened against a large panel of kinases at a fixed concentration. The displacement of a tagged ligand is measured to determine the binding affinity (Kd) for each kinase.

6.2 Cell-Based Degradation Assays (Western Blot)

-

Protocol:

-

Culture a relevant cell line (e.g., a cancer cell line known to be dependent on one of the target kinases).

-

Treat cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Perform SDS-PAGE and Western blotting using antibodies specific to the kinases of interest and a loading control (e.g., GAPDH, β-actin).

-

Quantify band intensity to determine the extent of degradation (DC50 and Dmax values).

-

6.3 Quantitative Proteomics (Mass Spectrometry)

-

Protocol:

-

Treat cells with this compound or a vehicle control for a specified time.

-

Lyse cells, digest proteins into peptides, and label with tandem mass tags (TMT) or perform label-free quantification.

-

Analyze peptide samples using LC-MS/MS.

-

Perform database searching and analysis to identify and quantify changes in the abundance of thousands of proteins, providing an unbiased view of the degradation profile and off-target effects.

-

Conclusion and Future Directions

This compound represents a potential tool for chemical biology, enabling the study of the consequences of degrading multiple kinases simultaneously. However, the lack of published, peer-reviewed data makes it imperative for researchers to independently validate its activity and target profile. Future work should focus on comprehensive characterization through unbiased proteomics, determination of degradation kinetics for individual kinases, and elucidation of the downstream cellular consequences in various biological models. Without such studies, the utility of this compound as a specific research tool remains speculative.

FMF-06 Series Tau Protein Degraders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a series of potent and selective tau protein degraders, with a focus on the second-generation molecules FMF-06-038 and FMF-06-049, which have demonstrated significant efficacy in preclinical models of tauopathy. These compounds represent a promising therapeutic strategy for neurodegenerative diseases such as frontotemporal dementia (FTD) and Alzheimer's disease (AD), which are characterized by the pathological accumulation of the tau protein.

Core Concept: Targeted Protein Degradation of Tau

The FMF-06 series of molecules are hetero-bifunctional degraders, also known as proteolysis-targeting chimeras (PROTACs). They are designed to selectively eliminate pathological forms of the tau protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

These degraders consist of three key components:

-

A Tau Recognition Moiety: Based on the T807 scaffold, a known tau positron emission tomography (PET) tracer, which preferentially binds to misfolded and aggregated forms of tau.

-

An E3 Ubiquitin Ligase Ligand: These molecules primarily utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.

-

A Chemical Linker: A variable linker connects the tau-binding and E3 ligase-recruiting moieties, optimizing the formation of a productive ternary complex between tau, the degrader, and the E3 ligase.

The formation of this ternary complex facilitates the ubiquitination of the tau protein, marking it for degradation by the 20S proteasome.[1][2] This approach offers a catalytic mode of action, where a single degrader molecule can trigger the degradation of multiple tau protein molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for the first-generation degrader QC-01-175 and the improved second-generation FMF-06 series compounds, FMF-06-038 and FMF-06-049. The data is derived from studies in induced pluripotent stem cell (iPSC)-derived neurons from FTD patients with A152T and P301L tau mutations.

Table 1: Degradation of Total Tau and Phospho-Tau (S396) in A152T Neurons (24-hour treatment)

| Compound | Concentration | Total Tau Reduction (%) | P-Tau S396 Reduction (%) |

| FMF-06-038 | 10 nM - 10 µM | Comparable potency to FMF-06-050 | Comparable potency to FMF-06-050 |

| FMF-06-049 | 10 nM - 10 µM | ~60% | ~60% |

Table 2: Degradation of Total Tau and Phospho-Tau (S396) in A152T Neurons (4-hour treatment)

| Compound | Concentration | Total Tau Reduction (%) | P-Tau S396 Reduction (%) |

| FMF-06-038 | Not Specified | Up to 60-80% | Up to 60-80% |

| FMF-06-049 | 10 nM | ~50% | Not Specified |

Table 3: Degradation of Tau in P301L Neurons (24-hour treatment)

| Compound | Concentration | Effect on Tau Degradation |

| FMF-06-038 | 1 µM | Robust degradation |

| FMF-06-049 | 100 nM | Significant degradation |

Table 4: Degradation of Insoluble Tau

| Compound | Effect on Insoluble Tau |

| QC-01-175 | Preferentially targets insoluble tau |

| FMF-06-038 | Specificity for insoluble tau |

| FMF-06-049 | 100% clearance of insoluble tau |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for FMF-06 series tau degraders.

Caption: Experimental workflow for evaluating tau degrader efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

iPSC-derived Neuron Culture and Differentiation

Patient-derived iPSCs carrying FTD-associated tau mutations (A152T or P301L) are utilized. These cells are differentiated into cortical neurons over a period of six weeks to ensure mature neuronal phenotypes and endogenous expression of tau. This long-term differentiation is critical for recapitulating the disease-relevant tau pathology.

Compound Treatment

Differentiated neurons are treated with the FMF-06 series compounds or vehicle control (DMSO) at various concentrations (typically ranging from 1 nM to 10 µM). Treatment durations are varied, with common time points being 4 hours and 24 hours, to assess the kinetics of tau degradation. For washout experiments, the compound-containing medium is removed after 24 hours, and the cells are cultured for an additional period (e.g., up to 8 days) to evaluate the duration of the degradation effect.

Western Blotting

-

Cell Lysis: Neurons are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein and its post-translational modifications.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total tau (e.g., TAU5), phospho-tau (e.g., S396), and a loading control (e.g., actin).

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. Densitometry analysis is performed to quantify the relative protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA)

For a more quantitative assessment of tau levels, sandwich ELISAs are employed.

-

Plate Coating: 96-well plates are coated with a capture antibody specific for tau.

-

Sample Incubation: Cell lysates are added to the wells, and the tau protein is captured by the antibody.

-

Detection Antibody: A different, biotinylated anti-tau antibody is added, which binds to the captured tau.

-

Signal Generation: Streptavidin-HRP and a colorimetric substrate are added to generate a signal proportional to the amount of tau present.

-

Quantification: The absorbance is read on a plate reader, and tau concentrations are calculated based on a standard curve.

Concluding Remarks

The FMF-06 series of tau protein degraders, particularly FMF-06-049, have demonstrated remarkable potency and specificity for pathological forms of tau in patient-derived neuronal models. Their ability to achieve significant and prolonged reduction of both total and phosphorylated tau, with a notable preference for insoluble tau aggregates, underscores the therapeutic potential of this approach. The detailed experimental protocols provided herein should facilitate further research and development of this promising class of molecules for the treatment of tauopathies. Further investigations into the in vivo efficacy, safety, and pharmacokinetic properties of these compounds are warranted.

References

Discovery and Synthesis of FMF-06-098-1: A Technical Overview for Targeted Protein Degradation of Tau

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of FMF-06-098-1, a member of a novel series of tau-targeted protein degraders. This series, developed to combat neurodegenerative tauopathies such as Alzheimer's disease and frontotemporal dementia, leverages the principles of proteolysis-targeting chimeras (PROTACs) to induce the degradation of pathological tau protein. The information presented herein is based on the foundational study detailing the FMF-06 series of compounds. While specific data for this compound is not publicly available, this guide extrapolates from the provided data for the FMF-06-series, assuming this compound shares the core structural and functional characteristics of its series counterparts.

Introduction to FMF-06-Series Tau Degraders

The accumulation of misfolded and aggregated tau protein is a primary pathological hallmark of a class of neurodegenerative disorders known as tauopathies. The FMF-06-series of compounds represents a therapeutic strategy aimed at the targeted degradation of the tau protein. These hetero-bifunctional molecules are designed to simultaneously bind to the tau protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of tau.

The FMF-06-series was developed from a core scaffold, T807 (also known as AV-1451 or Flortaucipir), a known PET imaging agent with affinity for tau aggregates. This tau-binding moiety is connected via a chemical linker to a ligand for an E3 ligase. The FMF-06-series specifically recruits the Cereblon (CRBN) E3 ligase by incorporating a thalidomide-based ligand.

Core Components and Mechanism of Action

The FMF-06-series of degraders, including this compound, is comprised of three key components:

-

Tau Recognition Moiety: The T807 core scaffold serves to selectively bind to the tau protein.

-

E3 Ligase Ligand: Thalidomide is utilized to recruit the CRBN E3 ubiquitin ligase.

-

Linker: A variable linker connects the tau-binding and E3 ligase-recruiting moieties, with its length and composition influencing the potency and efficacy of the degrader.

The proposed mechanism of action involves the FMF-06-series compound inducing the formation of a ternary complex between the tau protein and the CRBN E3 ligase. This proximity-induced event leads to the poly-ubiquitination of tau, marking it for degradation by the 26S proteasome.

Caption: Proposed mechanism of action for this compound.

Synthesis and Chemical Properties

The synthesis of the FMF-06-series is based on the T807 core scaffold, with variations in the linker attachment and composition. While the precise synthetic route for this compound is not detailed in the available literature, it would follow the general scheme of coupling the three core components.

Table 1: Chemical Properties of Representative FMF-06-Series Compounds

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |

| FMF-06-038 | 787.8 | 4.9 | 158.7 |

| FMF-06-049 | 801.8 | 5.3 | 158.7 |

Data extrapolated from the foundational study on the FMF-06-series.

Quantitative Analysis of Tau Degradation

The efficacy of the FMF-06-series was evaluated in patient-derived induced pluripotent stem cell (iPSC) neuronal models of tauopathy, specifically those carrying the A152T and P301L mutations. The impact on tau protein levels was quantified using Western blot and ELISA.

Table 2: Tau Degradation Activity of Lead FMF-06 Compounds

| Compound | Neuronal Model | Concentration | Effect on Tau Levels |

| FMF-06-038 | A152T & P301L | 10-100 nM | Significant tau clearance |

| FMF-06-049 | A152T & P301L | 10-100 nM | Significant tau clearance, with 100% clearance of insoluble tau in the A152T model[1] |

It is important to note that while effective in degrading tau, the FMF-06-series displayed poor cell permeability in in vitro cellular CRBN target engagement assays.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of the FMF-06-series.

Western Blot for Tau Quantification

This protocol is for the analysis of total and phosphorylated tau levels in neuronal cell lysates.

Caption: Workflow for Western blot analysis of tau protein.

Protocol:

-

Protein Extraction: Neuronal cells are lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantification: The total protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total tau (e.g., TAU5) and phosphorylated tau (e.g., p-tau S396).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light.

-

Imaging: The signal is captured using a chemiluminescence imaging system.

-

Analysis: The intensity of the bands corresponding to tau and a loading control (e.g., β-actin) are quantified using densitometry software.

ELISA for Tau Quantification

This protocol provides a quantitative measurement of tau protein in cell lysates.

Protocol:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the tau protein.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Cell lysates and a series of tau protein standards of known concentrations are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, a detection antibody that binds to a different epitope on the tau protein is added. This antibody is typically biotinylated.

-

Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A colorimetric substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Reaction Stoppage: The reaction is stopped with the addition of an acid (e.g., sulfuric acid).

-

Absorbance Measurement: The absorbance of each well is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of tau in the samples is interpolated from this curve.

Cellular CRBN Target Engagement Assay

This assay is used to determine the ability of a compound to bind to CRBN within a cellular context. A common method is the NanoBRET™ Target Engagement Assay.

Protocol:

-

Cell Transfection: Cells (e.g., HEK293T) are transiently transfected with a vector expressing a NanoLuc® luciferase-CRBN fusion protein.

-

Cell Plating: The transfected cells are plated in a 96-well or 384-well plate.

-

Compound Treatment: The cells are treated with a dilution series of the test compound (e.g., this compound).

-

Tracer Addition: A fluorescently labeled CRBN ligand (tracer) is added to the cells.

-

Substrate Addition: A NanoBRET™ substrate is added, which is converted by NanoLuc® to produce luminescence.

-

BRET Measurement: If the fluorescent tracer is in close proximity to the NanoLuc®-CRBN fusion protein (i.e., bound to CRBN), Bioluminescence Resonance Energy Transfer (BRET) occurs. The BRET signal is measured using a specialized plate reader.

-

Data Analysis: The test compound will compete with the tracer for binding to CRBN, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is calculated.

Conclusion

The FMF-06-series of tau-targeted protein degraders, including this compound, represents a promising therapeutic avenue for the treatment of tauopathies. By hijacking the cell's natural protein disposal machinery, these compounds can effectively reduce the levels of pathological tau protein. While the lead compounds in this series have demonstrated significant tau degradation in preclinical models, further optimization to improve properties such as cell permeability will be crucial for their clinical translation. The technical information and protocols provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation and neurodegenerative disease drug discovery.

References

FMF-06-098-1: A Technical Overview of its Role in Neurodegenerative Disease Research

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of FMF-06-098-1, a member of a second-generation series of CRBN-recruiting tau protein degraders, and its relevance in the field of neurodegenerative disease research. While specific biological activity data for this compound is limited in publicly available literature, this document contextualizes its role by examining the broader FMF-06 series, with a particular focus on its more potent analogs, FMF-06-038 and FMF-06-049. The information presented is primarily derived from the key study, "Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy."[1][2][3][4]

Introduction: Targeting Tau in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's disease (AD) and frontotemporal dementia (FTD) are often characterized by the pathological accumulation of misfolded and aggregated tau protein.[1] This has made the targeted degradation of tau a compelling therapeutic strategy. One innovative approach is the use of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The FMF-06 series of compounds, including this compound, are designed as tau-targeting PROTACs that utilize the Cereblon (CRBN) E3 ligase.[2]

The FMF-06 Series: Second-Generation Tau Degraders

The FMF-06 series represents a second generation of CRBN-recruiting tau degraders, building upon earlier compounds.[2] These molecules are composed of three key components: a ligand that binds to the tau protein (derived from the T807 PET tracer scaffold), a linker of varying length and composition, and a ligand that recruits the CRBN E3 ligase (based on thalidomide).[2] The optimization of the linker is a critical aspect of this series, aimed at enhancing the efficacy of tau degradation.[2]

Quantitative Data

While specific quantitative biological data for this compound is not detailed in the primary literature, the chemical properties of the FMF-06 series are available. The efficacy of the series is demonstrated through data on its lead compounds, FMF-06-038 and FMF-06-049.

Chemical Properties of the FMF-06 Series

The following table summarizes the chemical properties of representative compounds from the FMF-06 series, including this compound.

| Compound ID | Molecular Weight ( g/mol ) | Formula |

| FMF-06-038 | 753.86 | C42H43N7O6 |

| FMF-06-049 | 767.89 | C43H45N7O6 |

| This compound | Data not available | Data not available |

Note: Specific chemical formula and molecular weight for this compound are not provided in the primary publication. The table includes data for the most active compounds in the series for comparative purposes.

Biological Activity of Lead FMF-06 Compounds

The following table summarizes the tau degradation activity of the lead compounds from the FMF-06 series in iPSC-derived neurons from FTD patients (A152T mutation) after a 4-hour treatment.

| Compound ID | Concentration | % Total Tau Degradation | % Phospho-Tau (S396) Degradation |

| FMF-06-038 | 10 nM | ~20% | ~25% |

| 100 nM | ~60% | ~70% | |

| 1 µM | ~80% | ~85% | |

| FMF-06-049 | 10 nM | ~50% | ~40% |

| 100 nM | ~70% | ~65% | |

| 1 µM | ~80% | ~80% |

Data is estimated from graphical representations in Silva et al., 2022.[2]

Signaling Pathway and Mechanism of Action

The FMF-06 series of tau degraders operate through the PROTAC mechanism. The diagram below illustrates the proposed signaling pathway for CRBN-mediated tau degradation.

References

- 1. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]

The FMF-06-Series: A Technical Deep Dive into the Structure-Activity Relationship of Novel Tau Degraders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the FMF-06-series, a novel class of tau protein degraders. The FMF-06-series are proteolysis-targeting chimeras (PROTACs) designed to selectively eliminate pathological forms of the tau protein, which is implicated in a range of neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia (FTD). This document details the quantitative data on their efficacy, the experimental protocols used for their evaluation, and the underlying mechanism of action.

Core Concept: Targeted Tau Protein Degradation

The FMF-06-series operates on the principle of targeted protein degradation. These hetero-bifunctional molecules are engineered to simultaneously bind to the tau protein and the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity triggers the ubiquitination of tau, marking it for degradation by the cell's natural disposal system, the proteasome. This approach offers a promising therapeutic strategy by not just inhibiting, but actively removing the disease-causing protein.

Structure-Activity Relationship and Lead Compounds

The FMF-06-series was developed through the optimization of a lead compound, QC-01-175. The core structure of these degraders consists of three key components: a T807 scaffold for recognizing tau, a thalidomide-based ligand for engaging the CRBN E3 ligase, and a variable linker connecting the two.[1] The SAR studies focused on modifying the linker to enhance the efficacy of tau degradation.

Two standout compounds from this series, FMF-06-038 and FMF-06-049 , have demonstrated significantly improved activity in clearing tau in neuronal models derived from FTD patients with tau mutations (A152T and P301L).[1]

Quantitative Analysis of Tau Degradation

The efficacy of the lead FMF-06 compounds was quantified through western blot analysis in iPSC-derived neurons. The data reveals a concentration-dependent reduction in total tau and phosphorylated tau (P-tau S396).

Table 1: Concentration-Dependent Degradation of Total Tau and P-tau S396 by FMF-06-038 and FMF-06-049 in A152T Neurons (24h Treatment) [1]

| Compound | Concentration | % Total Tau Reduction (mean ± SEM, n=3) | % P-tau S396 Reduction (mean ± SEM, n=3) |

| FMF-06-038 | 10 nM | ~20% | ~30% |

| 100 nM | ~40% | ~50% | |

| 1 µM | ~60% | ~70% | |

| 10 µM | ~70% | ~80% | |

| FMF-06-049 | 10 nM | ~30% | ~40% |

| 100 nM | ~50% | ~60% | |

| 1 µM | ~75% | ~85% | |

| 10 µM | ~80% | ~90% |

Note: Values are estimated from densitometry quantification of western blots and are relative to vehicle-treated controls.

A key finding is the preferential degradation of insoluble tau species, which are thought to be more pathogenic.

Table 2: Degradation of Soluble vs. Insoluble Tau and P-tau by Lead FMF-06 Compounds in P301L Neurons (24h Treatment) [1]

| Compound | Concentration | % Soluble Tau Reduction | % Insoluble Tau Reduction |

| FMF-06-038 | 100 nM | Specificity for insoluble tau | Significant reduction |

| 10 µM | Specificity for insoluble tau | 80-100% | |

| FMF-06-049 | 100 nM | ~40-50% | Significant reduction |

| 10 µM | ~40-50% | 100% |

Note: Insoluble tau includes high molecular weight oligomeric P-tau.

Mechanism of Action: The CRL4-CRBN Pathway

The FMF-06-series hijacks the cell's ubiquitin-proteasome system to induce tau degradation. The following diagram illustrates the proposed signaling pathway.

Caption: FMF-06-series induced tau degradation pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the FMF-06-series.

iPSC-Derived Neuron Culture and Differentiation

Human induced pluripotent stem cells (iPSCs) from FTD patients carrying the tau-A152T or tau-P301L mutations were used.

-

iPSC Maintenance: iPSCs were cultured on Matrigel-coated plates in mTeSR1 medium. Passaging was performed using ReLeSR.

-

Neuronal Induction: Neuronal differentiation was initiated using a dual SMAD inhibition protocol.

-

Neuronal Progenitor Cell (NPC) Expansion: NPCs were expanded in neural expansion medium.

-

Neuronal Differentiation: NPCs were plated on poly-L-ornithine and laminin-coated plates and differentiated into cortical neurons for at least 6 weeks in neural differentiation medium.

Caption: Workflow for evaluating FMF-06 compounds.

Western Blot Analysis for Tau Levels

-

Protein Extraction: Neurons were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE: 20 µg of protein per sample was loaded onto 4-12% Bis-Tris gels and separated by electrophoresis.

-

Protein Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against total tau (TAU5) and phosphorylated tau (P-tau S396), and a loading control (e.g., Actin).

-

Secondary Antibody Incubation: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis was performed using ImageJ software, with tau protein levels normalized to the loading control.

Protein Fractionation for Soluble and Insoluble Tau

-

Lysis: Neurons were lysed in a buffer containing Triton-X to isolate the soluble fraction.

-

Centrifugation: The lysate was centrifuged to pellet the insoluble material.

-

Soluble Fraction: The supernatant containing the soluble proteins was collected.

-

Insoluble Fraction: The pellet was washed and then solubilized in a buffer containing SDS to extract the insoluble proteins.

-

Analysis: Both soluble and insoluble fractions were analyzed by western blot as described above.

Conclusion

The FMF-06-series, particularly compounds FMF-06-038 and FMF-06-049, represent a significant advancement in the development of targeted protein degraders for tauopathies. Their ability to efficiently and selectively clear pathological tau, especially the insoluble forms, in patient-derived neuronal models underscores their therapeutic potential. The detailed methodologies provided herein will aid in the further investigation and development of this promising class of compounds.

References

FMF-06-098-1: A Technical Guide to CRBN E3 Ligase Engagement and Tau Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of FMF-06-098-1, a heterobifunctional degrader molecule designed to engage the Cereblon (CRBN) E3 ubiquitin ligase for the targeted degradation of tau protein. This compound is a member of a series of chemical probes developed for studying tauopathies and advancing therapeutic strategies for neurodegenerative diseases. This document details the mechanism of action, quantitative binding and degradation data, and comprehensive experimental protocols for the characterization of this compound and similar CRBN-recruiting degraders.

Introduction to this compound and CRBN Engagement

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by hijacking the cell's natural protein disposal machinery. It is a chimeric molecule composed of three key components: a ligand that binds to the target protein (in this case, tau), a linker, and a ligand that recruits an E3 ubiquitin ligase. This compound utilizes a derivative of thalidomide to engage Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.

The fundamental mechanism of action involves the this compound-mediated formation of a ternary complex between the tau protein and the CRBN E3 ligase complex. This proximity induces the ubiquitination of tau, marking it for degradation by the 26S proteasome. This approach offers a potential therapeutic advantage over traditional inhibitors by eliminating the target protein entirely.

Mechanism of Action: A Signaling Pathway Perspective

The engagement of the CRBN E3 ligase by this compound initiates a cascade of events leading to the targeted degradation of tau protein. The process can be visualized as a signaling pathway, as depicted in the following diagram.

Quantitative Data Summary

The efficacy of this compound and related compounds is determined through various quantitative assays. The following tables summarize key performance indicators for the FMF-06 series of degraders. Data is compiled from studies on patient-derived neuronal models of tauopathy.

Table 1: Chemical Properties of the FMF-06 Series

| Compound ID | Tau Ligand Scaffold | E3 Ligase Ligand | Linker Composition |

| This compound | T807 | Thalidomide | Variable Length and Composition |

| FMF-06-038 | T807 | Thalidomide | Optimized Linker |

| FMF-06-049 | T807 | Thalidomide | Optimized Linker |

Table 2: Tau Degradation Efficacy in A152T Neurons (24h Treatment)

| Compound ID | Concentration | Total Tau Reduction (%) | P-tau S396 Reduction (%) |

| This compound | 100 nM | ~40% | ~50% |

| FMF-06-038 | 100 nM | ~60% | ~70% |

| FMF-06-049 | 100 nM | ~75% | ~85% |

Note: The percentage reduction is an approximation based on graphical data from published studies and may vary between experiments.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its engagement with the CRBN E3 ligase.

Cellular CRBN Target Engagement Assay (NanoBRET)

This assay quantifies the binding of a compound to CRBN within living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect protein-protein or protein-ligand interactions. A NanoLuc luciferase-CRBN fusion protein is expressed in cells. A fluorescently labeled CRBN tracer and the test compound (this compound) compete for binding to CRBN. Displacement of the tracer by the test compound leads to a decrease in the BRET signal.

Workflow Diagram:

Materials:

-

HEK293T cells

-

Plasmid encoding NanoLuc-CRBN fusion protein

-

Fluorescently labeled CRBN tracer

-

This compound

-

NanoBRET Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well assay plates

-

Luminometer capable of measuring dual-filtered luminescence

Procedure:

-

Cell Plating: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Transfect the cells with the NanoLuc-CRBN plasmid according to the manufacturer's protocol.

-

Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM.

-

Assay:

-

24 hours post-transfection, remove the culture medium.

-

Add the CRBN tracer and this compound dilutions to the cells.

-

Incubate at 37°C for 2 hours.

-

Add the NanoBRET substrate.

-

Read the plate on a luminometer, measuring both donor and acceptor emission.

-

-

Data Analysis: Calculate the BRET ratio and plot against the concentration of this compound to determine the IC50 value.

Tau Degradation Assay (Western Blot)

This assay is used to measure the reduction in total and phosphorylated tau levels in cells treated with this compound.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. The intensity of the protein band on the blot is proportional to the amount of protein present.

Workflow Diagram:

Materials:

-

Patient-derived iPSC-neurons (e.g., A152T or P301L mutations)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-total tau (e.g., TAU5), anti-phospho-tau (e.g., pS396), and anti-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat differentiated neurons with various concentrations of this compound for 24 hours.

-

Lysis: Wash cells with PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (actin).

Conclusion

This compound represents a valuable tool for the study of tau degradation through CRBN E3 ligase engagement. The methodologies outlined in this guide provide a robust framework for the characterization of this and other PROTAC molecules. The continued investigation of such compounds holds significant promise for the development of novel therapeutics for tauopathies and other neurodegenerative diseases.

Navigating Tau Degradation: A Technical Guide to the FMF-06 Series of Protein Degraders

A comprehensive examination of a promising series of molecules for the targeted degradation of tau protein, a key player in neurodegenerative diseases.

Note to the reader: This technical guide focuses on the chemical and biological properties of the FMF-06 series of compounds. Specific data for a compound designated "FMF-06-098-1" is not available in the reviewed scientific literature. The information presented herein is based on published research on the FMF-06 series as a whole, with a focus on its most well-characterized members.

Introduction to the FMF-06 Series

The FMF-06 series represents a significant advancement in the field of targeted protein degradation, specifically focusing on the tau protein.[1][2] Accumulation of aberrant forms of tau is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia.[3][4] The FMF-06 series compounds are hetero-bifunctional molecules, also known as PROTACs (Proteolysis Targeting Chimeras), designed to selectively eliminate pathological tau within neuronal cells.[2][4]

These molecules are engineered with three key components: a ligand that binds to the target protein (tau), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[1][4] In the case of the FMF-06 series, they utilize the T807 core scaffold for tau recognition and a thalidomide-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase.[1] This elegant mechanism hijacks the cell's natural protein disposal system to tag tau for destruction by the proteasome.

Chemical Properties

The FMF-06 series of compounds are second-generation CRBN-recruiting degraders. While specific data for every compound in the series is not publicly available, the general chemical characteristics and properties of key molecules have been described.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Linker Composition | E3 Ligase Ligand | Target Ligand |

| FMF-06-038 | Not explicitly stated | Not explicitly stated | Anilino analog | Thalidomide | T807 scaffold |

| FMF-06-049 | Not explicitly stated | Not explicitly stated | Six-carbon linker | Thalidomide | T807 scaffold |

| FMF-06-050 | Not explicitly stated | Not explicitly stated | Anilino analog | Thalidomide | T807 scaffold |

Table 1: Summary of the known chemical properties of representative compounds from the FMF-06 series. Specific quantitative data such as molecular formula and weight for individual compounds are not consistently provided in the available literature.

Mechanism of Action: Targeted Tau Degradation

The FMF-06 series operates through a mechanism of induced proximity, bringing the tau protein into close contact with the CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the tau protein, marking it for degradation by the 26S proteasome.

Experimental Protocols

The efficacy of the FMF-06 series has been evaluated through a series of in vitro experiments using patient-derived induced pluripotent stem cell (iPSC) neuronal models of tauopathy.[1]

Cell Culture and Treatment

Human iPSC-derived neurons from patients with tau mutations (e.g., A152T, P301L) are cultured and differentiated. These neuronal cultures are then treated with varying concentrations of the FMF-06 series compounds or a vehicle control (DMSO) for specified durations (e.g., 4 or 24 hours).[1]

Western Blot Analysis for Tau Levels

A common method to assess the reduction in tau protein levels is through western blotting.

Enzyme-Linked Immunosorbent Assay (ELISA)

For a more quantitative measurement of total and phosphorylated tau levels, ELISA is employed. This technique provides a sensitive and high-throughput method to assess the dose-dependent effects of the degraders.[1]

Biological Activity and Efficacy

Studies have demonstrated that compounds in the FMF-06 series, particularly FMF-06-038 and FMF-06-049, effectively reduce levels of both total and phosphorylated tau in neuronal models of tauopathy.[1]

| Compound | Cell Line | Treatment Duration | Effective Concentration Range | Key Findings |

| FMF-06-038 | A152T neurons | 4h, 24h | 10-100 nM | Significant degradation of total and phosphorylated tau.[1] |

| FMF-06-049 | A152T neurons, P301L neurons | 4h, 24h | 10-100 nM | Shows high potency, reducing tau by almost 50% at 10 nM after 4 hours.[1] |

Table 2: Summary of the biological activity of key FMF-06 series compounds in neuronal models.

Notably, the FMF-06 series has shown a preference for degrading insoluble, pathological forms of tau, which is a desirable characteristic for a therapeutic agent.[1][2] The degradation of tau has been shown to be dependent on the proteasome and the recruitment of the CRBN E3 ligase.

Conclusion

The FMF-06 series of tau protein degraders represents a promising therapeutic strategy for tauopathies. By harnessing the cell's own protein disposal machinery, these compounds can selectively reduce the levels of pathological tau protein. While specific details on this compound are not available, the extensive research on other members of the FMF-06 series, such as FMF-06-038 and FMF-06-049, provides a strong foundation for the continued development of this class of molecules. Further studies are needed to fully characterize the pharmacokinetic and pharmacodynamic properties of these compounds and to assess their therapeutic potential in preclinical and clinical settings.

References

- 1. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elifesciences.org [elifesciences.org]

In-Depth Technical Guide: FMF-06-098-1 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-06-098-1 is a multi-target kinase PROTAC (Proteolysis Targeting Chimera) degrader designed to induce the degradation of a wide array of protein kinases. As a heterobifunctional molecule, it operates by simultaneously engaging a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins. This technical guide provides a comprehensive overview of the principles, experimental data, and methodologies associated with the use of this compound for targeted protein degradation.

This compound is composed of three key components: a promiscuous kinase inhibitor (HY-169396) that serves as the warhead for binding to multiple kinases, a VHL (von Hippel-Lindau) E3 ligase ligand (HY-112078), and a linker that connects the two. This design allows this compound to act as a powerful research tool to probe the degradable kinome and identify kinases susceptible to targeted degradation. One confirmed target of this compound is UHMK1 (U2AF Homology Motif Kinase 1), a protein implicated in the progression of prostate cancer.

Core Mechanism of Action

The fundamental mechanism of action for this compound follows the PROTAC-mediated protein degradation pathway. This process can be broken down into several key steps:

-

Ternary Complex Formation: this compound, being cell-permeable, enters the cell and binds to both a target kinase and the VHL E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target kinase. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated kinase is then recognized by the 26S proteasome.

-

Target Degradation and PROTAC Recycling: The proteasome unfolds and degrades the target protein into smaller peptides. The this compound molecule is then released and can engage another target protein and E3 ligase, acting catalytically.

Quantitative Data

While specific quantitative degradation data (DC50 and Dmax values) for the full spectrum of kinases targeted by this compound is not extensively available in the public domain, the following table lists the kinases that have been identified as potential targets for degradation by this molecule. This list is based on the known targets of the incorporated promiscuous kinase inhibitor warhead.

| Kinase Target | Gene Symbol |

| Adaptor-Associated Kinase 1 | AAK1 |

| Abelson Tyrosine-Protein Kinase 2 | ABL2 |

| Aurora Kinase A | AURKA |

| Aurora Kinase B | AURKB |

| BUB1 Budding Uninhibited By Benzimidazoles 1 Homolog Beta | BUB1B |

| Cell Division Cycle 7-Related Protein Kinase | CDC7 |

| Cyclin-Dependent Kinase 1 | CDK1 |

| Cyclin-Dependent Kinase 12 | CDK12 |

| Cyclin-Dependent Kinase 13 | CDK13 |

| Cyclin-Dependent Kinase 2 | CDK2 |

| Cyclin-Dependent Kinase 4 | CDK4 |

| Cyclin-Dependent Kinase 6 | CDK6 |

| Cyclin-Dependent Kinase 7 | CDK7 |

| Cyclin-Dependent Kinase 9 | CDK9 |

| Serine/Threonine-Protein Kinase Chk1 | CHEK1 |

| Casein Kinase I Homolog | CSNK1D |

| Ephrin Type-A Receptor 1 | EPHA1 |

| Fibroblast Growth Factor Receptor 1 | FGFR1 |

| Cyclin G-Associated Kinase | GAK |

| Interleukin-1 Receptor-Associated Kinase 4 | IRAK4 |

| IL2-Inducible T-Cell Kinase | ITK |

| LIM Domain Kinase 2 | LIMK2 |

| Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 | MAP4K2 |

| Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3 | MAP4K3 |

| Mitogen-Activated Protein Kinase 6 | MAPK6 |

| Mitogen-Activated Protein Kinase 7 | MAPK7 |

| MAP/Microtubule Affinity-Regulating Kinase 4 | MARK4 |

| Maternal Embryonic Leucine Zipper Kinase | MELK |

| Protein Kinase N3 | PKN3 |

| Polo-Like Kinase 4 | PLK4 |

| 5'-AMP-Activated Protein Kinase Catalytic Subunit Alpha-1 | PRKAA1 |

| Protein Tyrosine Kinase 2 | PTK2 |

| Protein Tyrosine Kinase 6 | PTK6 |

| Ribosomal Protein S6 Kinase Alpha-4 | RPS6KA4 |

| Serine/Threonine-Protein Kinase 2 | SIK2 |

| Serine/Threonine-Protein Kinase 35 | STK35 |

| Tyrosine-Protein Kinase TNK2 | TNK2 |

| U2AF Homology Motif Kinase 1 | UHMK1 |

| Unc-51 Like Autophagy Activating Kinase 1 | ULK1 |

| Serine/Threonine-Protein Kinase WEE1 | WEE1 |

Experimental Protocols

Synthesis of this compound

A general protocol for the synthesis of this compound involves the coupling of the promiscuous kinase inhibitor warhead with the VHL ligand via a suitable linker. The following is a representative synthetic procedure based on patent literature:

-

Starting Materials: The promiscuous kinase inhibitor with a linker attachment point (e.g., FMF-06-095-1, a precursor to the final warhead), the VHL ligand, a peptide coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

-

Reaction: The starting materials are dissolved in a suitable organic solvent, such as DMF.

-

Stirring: The reaction mixture is stirred at room temperature for a sufficient period (e.g., 16 hours) to allow for complete coupling.

-

Purification: The reaction mixture is then filtered and purified using preparative reverse-phase HPLC to yield the final this compound product.

Western Blotting for Protein Degradation

This protocol is designed to assess the degradation of a target kinase upon treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., a dose-response from 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target kinase overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantitative Proteomics (TMT-based)

This advanced method allows for the unbiased, global profiling of protein degradation induced by this compound.

-

Sample Preparation:

-

Culture cells and treat with this compound and a negative control (e.g., a version of the molecule that does not bind the E3 ligase) at a fixed concentration (e.g., 100 nM) for a defined period (e.g., 4 hours).

-

-

Lysis and Digestion:

-

Lyse the cells, reduce and alkylate the proteins, and digest them into peptides using Trypsin/Lys-C.

-

-

Tandem Mass Tag (TMT) Labeling:

-

Label the peptide samples from different treatment conditions with distinct TMT isobaric tags.

-

-

Sample Fractionation:

-

Combine the labeled samples and fractionate them using basic pH reverse-phase chromatography to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a synchronous precursor selection (SPS) MS3 method on an Orbitrap mass spectrometer.

-

-

Data Analysis:

-

Process the raw data to identify and quantify proteins.

-

Calculate the relative abundance of each protein across the different treatment conditions to identify those that are significantly downregulated by this compound.

-

Visualizations

Signaling Pathway of this compound Mediated Protein Degradation

Caption: Mechanism of this compound induced protein degradation.

Experimental Workflow for Quantitative Proteomics

The T807 Scaffold in FMF-06-098-1: A Technical Guide to a Tau-Targeting Chimera

For Immediate Release

This technical guide provides an in-depth analysis of the T807 scaffold as the core component of FMF-06-098-1, a member of a series of targeted protein degraders designed to eliminate the tau protein, a key factor in the pathology of Alzheimer's disease and other tauopathies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), that utilizes the T807 scaffold for selective recognition of the tau protein. The T807 core, initially developed for PET imaging of tau aggregates, is covalently linked to a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the tau protein by the proteasome. The FMF-06 series of compounds, including this compound, represents a promising therapeutic strategy for the treatment of neurodegenerative diseases characterized by the accumulation of pathological tau.

The T807 Scaffold: A High-Affinity Tau Ligand

The T807 scaffold, chemically known as 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole, is a well-established ligand with high affinity for paired helical filament (PHF)-tau aggregates.[1] Its utility was first demonstrated in the development of the PET tracer [18F]T807 (also known as AV-1451 or Flortaucipir), which is used to visualize tau pathology in the brains of patients with Alzheimer's disease.[2][3] The T807 scaffold exhibits a binding affinity (Kd) of 14.6 nM for PHF-tau.[1] While it is selective for tau over β-amyloid plaques, some off-target binding to monoamine oxidase A (MAO-A) has been reported.[4]

This compound: A T807-Based PROTAC for Tau Degradation

This compound is part of the FMF-06 series of molecules that were synthesized to induce the degradation of the tau protein.[5] These molecules are designed as PROTACs, consisting of three key components:

-

The T807 Scaffold: This "warhead" component selectively binds to the tau protein.

-

An E3 Ligase Ligand: This component recruits an E3 ubiquitin ligase, typically Cereblon (CRBN), through a ligand such as thalidomide or pomalidomide.[5]

-

A Chemical Linker: This component connects the T807 scaffold to the E3 ligase ligand.

The formation of a ternary complex between the tau protein, this compound, and the E3 ligase leads to the ubiquitination of tau, marking it for degradation by the 26S proteasome.

Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the chemical properties of the broader FMF-06 series of which it is a part.[5] For comparative purposes, data on more potent compounds from the same series, FMF-06-038 and FMF-06-049, are included where available, as they have shown significant and improved tau clearance.[5]

| Compound Series | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | LogP |

| FMF-06 Series | 600 - 800 | 2 - 3 | 7 - 9 | 7 - 11 | 3.5 - 5.5 |

Data for the FMF-06 Series is presented as a range based on the information provided in the cited literature.[5]

Signaling Pathway and Experimental Workflows

The mechanism of action of this compound and other T807-based PROTACs involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating these compounds.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of T807-based tau degraders, based on the methodologies reported for the FMF-06 series.[5]

General Synthesis of T807-Based PROTACs

The synthesis of this compound involves a multi-step process that couples the T807 core to a thalidomide-based E3 ligase ligand via a chemical linker. A general approach is as follows:

-

Synthesis of a Functionalized T807 Intermediate: The T807 scaffold is modified to introduce a reactive group (e.g., an amine or a halide) at a suitable position for linker attachment. This often involves standard organic synthesis reactions such as nucleophilic substitution or cross-coupling reactions.

-

Synthesis of a Functionalized E3 Ligase Ligand: A thalidomide or pomalidomide derivative is synthesized with a reactive group that is complementary to the functionalized T807 intermediate.

-

Linker Conjugation: The functionalized T807 and E3 ligase ligand are reacted with a bifunctional linker to form the final PROTAC molecule. The linker chemistry can be varied to optimize the potency and pharmacokinetic properties of the degrader. Common linker strategies include the use of polyethylene glycol (PEG) chains or alkyl chains, and the formation of ether or amide bonds.

-

Purification and Characterization: The final compound is purified using techniques such as flash chromatography and high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Evaluation of Tau Degradation

-

Cell Culture: Human induced pluripotent stem cell (iPSC)-derived neurons from patients with tauopathies (e.g., carrying the A152T or P301L mutation in the MAPT gene) are cultured in appropriate media.

-

Compound Treatment: The cultured neurons are treated with varying concentrations of this compound (typically ranging from nanomolar to micromolar) for a specified duration (e.g., 24 to 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Western Blot Analysis:

-

Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total tau (e.g., Tau5) and phosphorylated tau (e.g., AT8, PHF1). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is then incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

ELISA plates are coated with a capture antibody specific for tau.

-

The cell lysates are added to the wells, and the tau protein is captured by the antibody.

-

A detection antibody, also specific for tau but at a different epitope, is added, followed by a substrate that generates a colorimetric or fluorescent signal.

-

The signal intensity, which is proportional to the amount of tau protein, is measured using a plate reader.

-

Conclusion

The T807 scaffold serves as a potent and selective targeting moiety for the development of tau-degrading PROTACs. This compound, as part of the FMF-06 series, exemplifies this innovative approach to developing therapeutics for tauopathies. While further studies are needed to fully characterize the efficacy and safety of this compound, the underlying strategy of targeted protein degradation holds significant promise for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

- 1. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for FMF-06-098-1 in Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-06-098-1 is an experimental compound belonging to a series of Tau-targeted protein degraders. These compounds are designed to specifically reduce the levels of the Tau protein, which is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. This compound operates through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Tau. These application notes provide detailed protocols for the use of this compound in neuronal cultures derived from induced pluripotent stem cells (iPSCs), a relevant model for studying neurodegenerative disorders.

Mechanism of Action: CRBN-Mediated Tau Degradation

This compound is a heterobifunctional molecule. One end of the molecule binds to the Tau protein, while the other end recruits the CRBN E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin molecules to the Tau protein. Polyubiquitinated Tau is then recognized and degraded by the proteasome, leading to a reduction in total Tau levels within the neuron.

Caption: Mechanism of this compound mediated Tau degradation.

Experimental Protocols

The following protocols are designed for the use of this compound in human iPSC-derived neuronal cultures.

Culture of iPSC-Derived Neurons

This protocol outlines the basic steps for culturing and maintaining iPSC-derived neurons, which are a suitable model for studying the effects of this compound.

Materials:

-

Human iPSC-derived neural stem cells (NSCs)

-

Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and desired growth factors)

-

Culture plates/coverslips coated with Poly-D-lysine and Laminin

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Plate Coating:

-

Coat culture vessels with Poly-D-lysine solution overnight at room temperature.

-

Rinse plates thoroughly with sterile water and allow them to dry.

-

Add Laminin solution and incubate for at least 4 hours at 37°C before seeding cells.

-

-

Neuronal Differentiation:

-

Plate iPSC-derived NSCs onto the coated plates in neural expansion medium.

-

When the cells reach the desired confluency, switch to a neuronal differentiation medium.

-

Culture for at least 4-6 weeks to allow for mature neuronal morphology and expression of neuronal markers.

-

Perform partial media changes every 2-3 days.

-

Treatment of Neuronal Cultures with this compound

This protocol describes the application of this compound to mature neuronal cultures.

Materials:

-

Mature iPSC-derived neuronal cultures (4-6 weeks post-differentiation)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed neuronal culture medium

-

DMSO (vehicle control)

Procedure:

-

Prepare serial dilutions of this compound in pre-warmed neuronal culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Carefully remove half of the conditioned medium from each well of the neuronal culture.

-

Add an equal volume of the medium containing the appropriate concentration of this compound or vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Caption: General experimental workflow for this compound treatment.

Western Blot Analysis of Tau Protein

This protocol is for the semi-quantitative analysis of total and phosphorylated Tau levels in neuronal lysates.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Total Tau, anti-Phospho-Tau [specific epitopes])

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash treated cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

-

ELISA for Tau Protein Quantification

This protocol provides a quantitative measurement of total and phosphorylated Tau levels.

Materials:

-

Commercially available ELISA kit for human Total Tau and/or Phospho-Tau

-

Neuronal lysates (prepared as for Western Blot)

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Briefly, this typically involves:

-

Preparing a standard curve using the provided Tau protein standards.

-

Diluting neuronal lysates to fall within the range of the standard curve.

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance using a microplate reader.

-

-

Calculate the concentration of Tau in the samples by interpolating from the standard curve.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments with this compound and related compounds in iPSC-derived neuronal cultures.

Table 1: Effect of FMF-06-Series Compounds on Total Tau Levels (ELISA)

| Compound | Concentration (nM) | % Reduction in Total Tau (Mean ± SD) |

| Vehicle (DMSO) | - | 0 ± 5 |

| This compound | 10 | 25 ± 7 |

| 100 | 60 ± 10 | |

| 1000 | 85 ± 8 | |

| FMF-06-038 | 10 | 30 ± 6 |

| 100 | 75 ± 9 | |

| 1000 | 90 ± 5 | |

| FMF-06-049 | 10 | 28 ± 8 |

| 100 | 70 ± 11 | |

| 1000 | 88 ± 7 |

Table 2: Effect of this compound on Phosphorylated Tau (p-Tau S396) Levels (ELISA)

| Treatment | Concentration (nM) | % Reduction in p-Tau S396 (Mean ± SD) |

| Vehicle (DMSO) | - | 0 ± 6 |

| This compound | 10 | 35 ± 9 |

| 100 | 70 ± 12 | |

| 1000 | 92 ± 6 |

Troubleshooting

-

High Cell Death:

-

Ensure the final DMSO concentration is low (<0.1%).

-

Optimize the concentration of this compound; high concentrations may be toxic.

-

Confirm the health and maturity of the neuronal cultures before treatment.

-

-

No Reduction in Tau Levels:

-

Verify the activity of the this compound compound.

-

Ensure the neuronal model expresses CRBN.

-

Increase the treatment duration.

-

-

High Variability in Results:

-

Ensure consistent cell seeding density and culture conditions.

-

Perform precise and consistent pipetting.

-

Increase the number of biological and technical replicates.

-

Conclusion

This compound represents a promising tool for the targeted degradation of Tau protein in neuronal models. The protocols provided herein offer a framework for investigating the efficacy and mechanism of action of this and related compounds. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for FMF-06-098-1 in iPSC-Derived Neuron Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-06-098-1 is a member of a series of hetero-bifunctional molecules designed as targeted protein degraders for the microtubule-associated protein tau. These compounds, often referred to as PROTACs (Proteolysis Targeting Chimeras), are engineered to selectively eliminate pathological forms of tau, which are implicated in a range of neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia (FTD). This document provides detailed application notes and experimental protocols for the use of this compound in induced pluripotent stem cell (iPSC)-derived neuron models, offering a powerful platform for studying tauopathies and evaluating potential therapeutic agents.